molecular formula C18H15N3O3 B6126352 N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B6126352
M. Wt: 321.3 g/mol
InChI Key: BEMZLCOGADPGKG-KEBDBYFISA-N
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Description

N-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as IBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBH is a synthetic compound that belongs to the class of hydrazide derivatives and exhibits a diverse range of biological activities.

Mechanism of Action

The mechanism of action of N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood, but several studies have suggested that it exerts its biological effects by modulating various signaling pathways. N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been reported to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. Furthermore, N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to modulate the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to exhibit a diverse range of biochemical and physiological effects in various cell types and animal models. N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been reported to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways involved in cancer progression. Furthermore, N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to reduce inflammation, improve cognitive functions, and exhibit neuroprotective effects.

Advantages and Limitations for Lab Experiments

N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages and limitations for lab experiments. One of the advantages of N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is its synthetic accessibility and high purity. N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized in large quantities with high yield, which makes it suitable for biological studies. Furthermore, N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide exhibits a diverse range of biological activities, which makes it a valuable tool for investigating various signaling pathways and disease models.
However, N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide also has some limitations for lab experiments. One of the limitations of N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Furthermore, N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.

Future Directions

N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has shown promising results in various preclinical studies, and several future directions can be explored to further investigate its therapeutic potential. One of the future directions is to optimize the synthesis method of N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide to improve its yield and purity. Furthermore, the pharmacokinetics and bioavailability of N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be studied to determine its suitability for in vivo studies.
Another future direction is to investigate the synergistic effects of N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide with other anticancer or anti-inflammatory agents. N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be combined with other drugs to enhance its efficacy and reduce its toxicity. Furthermore, the mechanism of action of N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be further elucidated to identify its molecular targets and downstream signaling pathways.
Conclusion:
In conclusion, N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a synthetic compound that exhibits a diverse range of biological activities and has potential therapeutic applications in various fields of medicine. N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its anticancer, anti-inflammatory, and neuroprotective properties. The mechanism of action of N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves the modulation of various signaling pathways, including the p53, NF-κB, and PI3K/Akt/mTOR pathways. N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages and limitations for lab experiments, and several future directions can be explored to further investigate its therapeutic potential.

Synthesis Methods

The synthesis of N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves the condensation of 1H-indole-3-carbaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a suitable catalyst and solvent. The reaction proceeds via a Schiff base formation followed by cyclization to form the final product. The synthesis of N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been reported in several research articles, and various modifications have been made to optimize the reaction conditions and improve the yield.

Scientific Research Applications

N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Several research studies have reported the anticancer activity of N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide against different cancer cell lines, including breast, lung, and colon cancer. N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways involved in cancer progression.
In addition to its anticancer activity, N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been investigated for its anti-inflammatory properties. N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators in vitro and in vivo. Furthermore, N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been reported to have neuroprotective effects and improve cognitive functions in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-18(17-11-23-15-7-3-4-8-16(15)24-17)21-20-10-12-9-19-14-6-2-1-5-13(12)14/h1-10,17,19H,11H2,(H,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMZLCOGADPGKG-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1H-indol-3-ylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

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